trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride
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Overview
Description
trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride typically involves the reduction of a precursor compound, such as trans-4-(Aminomethyl)cyclohexanone, using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the precursor compound under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of N-substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amino alcohols with biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
- trans-4-(Aminomethyl)cyclohexanol
- trans-4-(Aminomethyl)cyclohexanone
Comparison:
- trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which allows for diverse chemical reactivity and biological interactions .
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid lacks the hydroxyl group, which limits its hydrogen bonding capabilities compared to this compound .
- trans-4-(Aminomethyl)cyclohexanol has similar properties but does not have the hydrochloride salt form, which can affect its solubility and reactivity .
- trans-4-(Aminomethyl)cyclohexanone contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXAGLQDXWJBSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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